2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE
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Overview
Description
2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a 2-methylphenoxyethylsulfanyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with a suitable thiol, such as ethanethiol, under basic conditions to yield 2-(2-methylphenoxy)ethylsulfanyl compound. The final step involves the cyclization of this intermediate with anthranilic acid or its derivatives under acidic or basic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyethylsulfanyl group can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-4(1H)-quinazolinone
- 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl
Uniqueness
2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-6-2-5-9-15(12)21-10-11-22-17-18-14-8-4-3-7-13(14)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZMDGOJQCCYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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